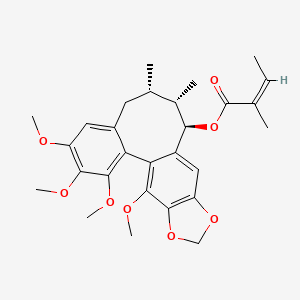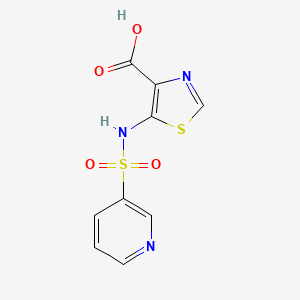![molecular formula C19H16N2O2S B605584 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyrrolopyridine core, which is fused with a thiophene ring and substituted with a 2,4-dimethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Mechanism of Action
Target of Action
ARN-3236 is a potent and selective inhibitor of salt-inducible kinase 2 (SIK2) . SIK2 is a kinase that phosphorylates cyclic adenosine monophosphate response element binding protein (CREB)-regulated transcription coactivator 1 (CRTC1) and CRTC2 . These targets play crucial roles in various physiological processes, including the regulation of gene expression, cell growth, and survival .
Mode of Action
ARN-3236 works by blocking the activity of SIK2 . This inhibition prevents the phosphorylation of CRTC1 and CRTC2, leading to their dephosphorylation and nuclear translocation . Once in the nucleus, CRTC1 and CRTC2 bind to CREB, promoting CREB-dependent anti-fibrotic actions .
Biochemical Pathways
The primary biochemical pathway affected by ARN-3236 is the SIK2-CRTC1-CREB pathway . By inhibiting SIK2, ARN-3236 prevents the stress-enhanced SIK2 expression and cytoplasmic translocation of CRTC1 in the hippocampus . This action reverses the down-regulating effects of chronic stress on the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis .
Pharmacokinetics
ARN-3236 is orally active and can penetrate the blood-brain barrier . Detailed analyses showed that ARN-3236 produced a dose-dependent antidepressant action in mice between 10 and 60 mg/kg . .
Result of Action
ARN-3236 has been shown to induce significant antidepressant-like effects in animal models of depression . It also inhibits ovarian cancer cell growth and enhances the sensitivity of these cells to paclitaxel . Moreover, ARN-3236 has been found to prevent fibroblast differentiation and extracellular matrix expression, attenuating bleomycin-induced pulmonary fibrosis in mice .
Action Environment
Environmental factors such as exposure to stress or certain drugs can influence the action of ARN-3236. For instance, in models of chronic social defeat stress (CSDS) and chronic unpredictable mild stress (CUMS), repeated administration of ARN-3236 was found to prevent depressive-like behaviors . Additionally, in the presence of bleomycin, a drug that induces pulmonary fibrosis, ARN-3236 was able to attenuate the fibrotic response .
Biochemical Analysis
Biochemical Properties
ARN-3236 is an ATP-competitive inhibitor that selectively suppresses the activity of SIK2 . It interacts with SIK2 with high selectivity over other kinases . The IC50 values for SIK2, SIK1, and SIK3 are less than 1 nM, 21.63 nM, and 6.63 nM, respectively .
Cellular Effects
ARN-3236 has been shown to have significant effects on various types of cells. For instance, it inhibits the growth of ovarian cancer cell lines and enhances their sensitivity to paclitaxel . It also produces strong antidepressant-like effects in mice via the hippocampal CRTC1-CREB-BDNF pathway .
Molecular Mechanism
ARN-3236 exerts its effects at the molecular level by inhibiting SIK2 activity, leading to the dephosphorylation and nuclear translocation of CRTC2 . Within the nucleus, CRTC2 binds to CREB, promoting CREB-dependent anti-fibrotic actions .
Temporal Effects in Laboratory Settings
ARN-3236 has shown to produce dose-dependent antidepressant action in mice between 10 and 60 mg/kg . The effects of 30 and 60 mg/kg ARN-3236 were comparable and slightly superior to that of 20 mg/kg fluoxetine .
Dosage Effects in Animal Models
In animal models, ARN-3236 has demonstrated significant effects at different dosages. For example, it has been shown to sensitize ovarian cancer to paclitaxel in SKOv3ip and OVCAR8 xenografts . It also attenuates bleomycin-induced pulmonary fibrosis in mice .
Metabolic Pathways
It is known that ARN-3236 inhibits SIK2, a kinase that phosphorylates CRTCs and regulates many physiological processes .
Transport and Distribution
It has been found that ARN-3236 can penetrate the blood-brain barrier .
Subcellular Localization
It is known that the inhibition of SIK2 by ARN-3236 results in the dephosphorylation and nuclear translocation of CRTC2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Substitution with the 2,4-Dimethoxyphenyl Group: This step can be accomplished through a Friedel-Crafts acylation reaction, where the pyrrolopyridine-thiophene intermediate is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the thiophene ring at a different position.
3-(2,4-dimethoxyphenyl)-4-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOIIGXTMKVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ARN-3236 and what are its downstream effects?
A1: ARN-3236 is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2) [, , ]. By inhibiting SIK2, ARN-3236 disrupts several cellular processes. It uncouples the centrosome from the nucleus during interphase, blocks centrosome separation in mitosis, and causes prometaphase arrest, ultimately leading to apoptotic cell death and tetraploidy []. Additionally, ARN-3236 inhibits AKT phosphorylation and reduces survivin expression, further contributing to its anti-cancer effects [, ]. In the context of depression, ARN-3236 prevents the cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1) in the hippocampus, leading to the upregulation of the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis [].
Q2: How does ARN-3236 impact the sensitivity of cancer cells to other chemotherapeutic agents?
A2: Research indicates that ARN-3236 enhances the sensitivity of ovarian cancer cells to paclitaxel both in vitro and in vivo [, ]. This synergistic effect was observed in several ovarian cancer cell lines and xenograft models, suggesting a potential clinical benefit of combining ARN-3236 with paclitaxel for treating ovarian cancer [, ].
Q3: Beyond cancer, what other therapeutic areas has ARN-3236 shown potential in?
A3: Studies demonstrate that ARN-3236 possesses significant antidepressant-like effects in mice models of chronic stress []. It achieves this by modulating the CRTC1-CREB-BDNF pathway in the hippocampus, highlighting its potential as a novel antidepressant treatment strategy [].
Q4: What is known about the structure-activity relationship (SAR) of ARN-3236 and its analogues?
A4: Research efforts have led to the development of ARN-3252, a novel analogue of ARN-3236 belonging to the same chemical class []. Both compounds are highly potent ATP-competitive SIK2 inhibitors with favorable pharmacological properties []. Further details about the specific structural modifications and their impact on activity, potency, and selectivity are not extensively elaborated upon in the provided abstracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)



![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
